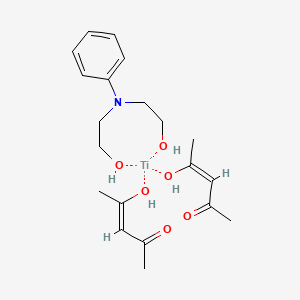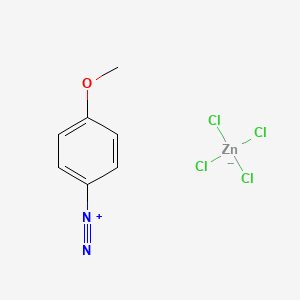
4-methoxybenzenediazonium;tetrachlorozinc(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxybenzenediazonium;tetrachlorozinc(2-) is a diazonium compound that features a methoxy group attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes. The tetrachlorozinc(2-) part of the compound indicates the presence of zinc coordinated with four chloride ions, which plays a role in stabilizing the diazonium ion.
準備方法
Synthetic Routes and Reaction Conditions
4-Methoxybenzenediazonium;tetrachlorozinc(2-) can be synthesized through the diazotization of 4-methoxyaniline. The process involves the reaction of 4-methoxyaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures to form the diazonium salt. The reaction is typically carried out at temperatures below 5°C to prevent decomposition of the diazonium ion.
Industrial Production Methods
In an industrial setting, the synthesis of 4-methoxybenzenediazonium;tetrachlorozinc(2-) is scaled up by using larger quantities of the reactants and maintaining stringent temperature controls. The diazonium salt is then stabilized by the addition of zinc chloride, forming the tetrachlorozinc(2-) complex. This stabilization is crucial for the safe handling and storage of the compound.
化学反応の分析
Types of Reactions
4-Methoxybenzenediazonium;tetrachlorozinc(2-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding arylamine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out in aqueous solutions at low temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.
Major Products Formed
Substitution Reactions: Products include 4-methoxyiodobenzene, 4-methoxychlorobenzene, and 4-methoxybenzonitrile.
Coupling Reactions: Azo compounds such as 4-methoxyazobenzene are formed.
Reduction Reactions: The primary product is 4-methoxyaniline.
科学的研究の応用
4-Methoxybenzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in labeling and detection of biomolecules through azo coupling reactions.
Medicine: Investigated for potential use in drug development and as intermediates in pharmaceutical synthesis.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-methoxybenzenediazonium;tetrachlorozinc(2-) involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can be displaced by nucleophiles, leading to the formation of substituted aromatic compounds. In coupling reactions, the diazonium ion reacts with electron-rich aromatic compounds to form azo bonds, resulting in the formation of azo compounds.
類似化合物との比較
4-Methoxybenzenediazonium;tetrachlorozinc(2-) can be compared with other diazonium compounds such as:
- 4-Nitrobenzenediazonium;tetrachlorozinc(2-)
- 4-Chlorobenzenediazonium;tetrachlorozinc(2-)
- 4-Methylbenzenediazonium;tetrachlorozinc(2-)
Uniqueness
The presence of the methoxy group in 4-methoxybenzenediazonium;tetrachlorozinc(2-) imparts unique electronic properties, making it more reactive in certain coupling reactions compared to its nitro, chloro, and methyl counterparts. This reactivity is particularly useful in the synthesis of specific azo compounds and other aromatic derivatives.
特性
CAS番号 |
15348-66-0 |
|---|---|
分子式 |
C7H7Cl4N2OZn- |
分子量 |
342.3 g/mol |
IUPAC名 |
4-methoxybenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/C7H7N2O.4ClH.Zn/c1-10-7-4-2-6(9-8)3-5-7;;;;;/h2-5H,1H3;4*1H;/q+1;;;;;+2/p-4 |
InChIキー |
JYPLZHWXCRPCII-UHFFFAOYSA-J |
正規SMILES |
COC1=CC=C(C=C1)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


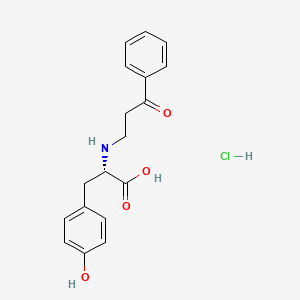

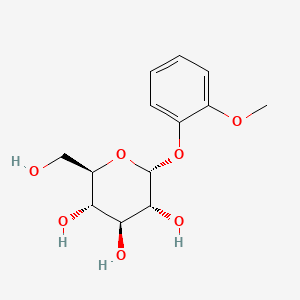

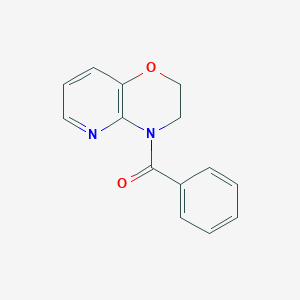



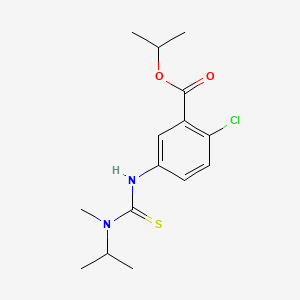

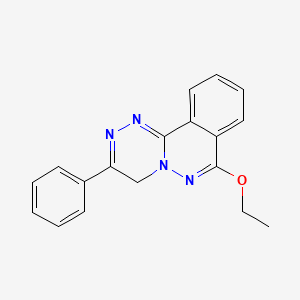
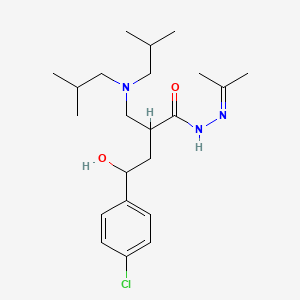
![(4R)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-ethyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B15182073.png)
